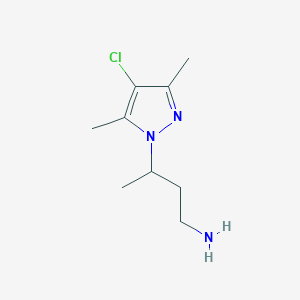

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C8H14ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3/c1-6(4-5-11)13-8(3)9(10)7(2)12-13/h6H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYQGRZUYTXIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)CCN)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable amine precursor. One common method involves the alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole with 1-bromo-3-chloropropane, followed by amination with ammonia or a primary amine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Hydroxyl derivatives of the pyrazole ring.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Pyrazole derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine. It has been found to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells by inducing apoptosis and disrupting the cell cycle .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. A study conducted by Gondru et al. (2020) reported that derivatives of pyrazole compounds exhibited significant antibacterial effects, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Neurological Applications

Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Preliminary in vitro studies suggest that this compound may act as a positive allosteric modulator of certain receptors involved in cognitive function .

Herbicidal Activity

The structural features of this compound suggest potential herbicidal properties. In trials, derivatives have shown efficacy in inhibiting the growth of specific weed species, indicating its potential use as an agricultural herbicide .

Plant Growth Regulation

Research has indicated that pyrazole derivatives can influence plant growth and development. Compounds similar to this compound have been studied for their ability to enhance root development and stress resistance in crops .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Efficacy

A study published in RSC Advances investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, derivatives including 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amines were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine

- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methan-1-amine

Uniqueness

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butan-1-amine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine, a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions within biological systems. The following sections will detail its biological activity, including anticancer properties, antibacterial effects, and other pharmacological implications.

- Molecular Formula : C₉H₁₆ClN₃

- Molecular Weight : 201.70 g/mol

- CAS Number : 1006480-96-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings:

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that pyrazole derivatives can inhibit the growth of cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, compounds structurally related to this compound demonstrated IC₅₀ values ranging from 0.95 nM to 42.30 µM against different cell lines .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or pathways associated with cell proliferation and survival. For example, some derivatives have been reported to inhibit Aurora-A kinase and CDK2, critical regulators in cancer cell cycle progression .

Antibacterial and Antifungal Activities

The antibacterial properties of pyrazole derivatives also warrant attention. Preliminary studies suggest that these compounds can inhibit the growth of various pathogenic bacteria.

Findings:

- Antibacterial Efficacy : Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.